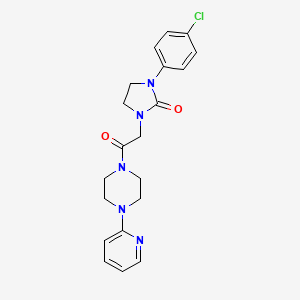

1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Descripción

The compound 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a heterocyclic molecule featuring an imidazolidin-2-one core substituted with a 4-chlorophenyl group at position 1 and a 2-oxoethyl linker to a piperazine ring bearing a pyridin-2-yl moiety.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O2/c21-16-4-6-17(7-5-16)26-14-13-25(20(26)28)15-19(27)24-11-9-23(10-12-24)18-3-1-2-8-22-18/h1-8H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLFUDBQQHJBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chlorophenyl group, followed by the introduction of the piperazine ring and the imidazolidin-2-one moiety. Common synthetic routes include:

Chlorination: The starting material, phenol, undergoes chlorination to form 4-chlorophenol.

Piperazine Formation: Piperazine is synthesized through the reaction of ethylenediamine with formaldehyde.

Imidazolidin-2-one Synthesis: The imidazolidin-2-one ring is formed through cyclization reactions involving urea or its derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Types of Reactions:

Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

Reduction Products: Alcohols, amines, and other reduced functional groups.

Substitution Products: Derivatives with different substituents on the aromatic ring or piperazine ring.

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Functional Insights from Structural Variations

Halogen Substitution (Cl vs. F):

- The target compound’s 4-chlorophenyl group may enhance lipophilicity and receptor binding compared to the 4-fluorophenyl analog in . Chlorine’s larger atomic radius and higher electronegativity could influence π-π stacking or hydrophobic interactions in target proteins .

Piperazine vs. Pyrrolidine Linkers:

- Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas pyrrolidine () provides a more rigid, five-membered ring. This difference may affect solubility and selectivity for enzymes like kinases or GPCRs .

Imidazolidinone vs. Sulfonylurea Cores: The imidazolidin-2-one core (target) lacks the sulfonylurea moiety in ’s compounds, which are known for hypoglycemic activity via pancreatic K+ channel modulation.

Heterocyclic Additions (Thiadiazole/Triazole): ’s 1,3,4-thiadiazole derivatives exhibit antibacterial activity, unlike the imidazolidinone-based target. This highlights the critical role of heterocycle choice in determining bioactivity .

Molecular Weight and Bioavailability

- The target compound’s estimated molecular weight (~400) aligns with Lipinski’s rule of five, suggesting oral bioavailability. Comparatively, sulfonylurea derivatives () have higher weights (~450–500), which may limit membrane permeability .

Actividad Biológica

The compound 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a derivative of imidazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and overall therapeutic potential based on existing literature.

The molecular formula of the compound is , with a molecular weight of 424.32 g/mol. The compound features a chlorophenyl group, a piperazine moiety, and an imidazolidinone core, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazolidine derivatives. A series of similar compounds were shown to exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Key findings include:

- Mechanism of Action : The antibacterial activity is primarily attributed to the disruption of bacterial cell membranes, leading to cell lysis .

- Resistance Profile : Compounds similar to the target compound have demonstrated low rates of developing resistance, making them promising candidates in the fight against antibiotic resistance .

Anticancer Activity

Imidazolidine derivatives have also been explored for their anticancer potential . In vitro studies have indicated that these compounds can inhibit tumor cell growth through various mechanisms:

- Cell Cycle Arrest : Some derivatives induce G0/G1 phase arrest in cancer cells, which prevents proliferation .

- Apoptosis Induction : They can trigger apoptotic pathways, leading to programmed cell death in cancerous cells .

A notable compound from the imidazolidine series exhibited significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value in the low micromolar range .

Study 1: Antibacterial Efficacy

In a comparative study on imidazolidine derivatives, the lead compound showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against tested bacterial strains.

- Efficacy against biofilm-forming bacteria was also noted, indicating potential for treating chronic infections .

Study 2: Anticancer Evaluation

A study evaluated the anticancer properties of a closely related imidazolidine derivative:

- The compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

- Mechanistic studies suggested that it acted through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | MRSA | 16 | Membrane disruption |

| Antibacterial | E. coli | 32 | Membrane disruption |

| Anticancer | HeLa (cervical cancer) | 15 | Apoptosis induction |

| Anticancer | MCF7 (breast cancer) | 10 | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of a 4-chlorophenyl moiety to an imidazolidin-2-one core. A common approach includes nucleophilic substitution reactions, as seen in analogous compounds (e.g., describes K₂CO₃-mediated reactions for benzimidazole derivatives). Key intermediates, such as the 2-oxoethylpiperazine precursor, should be purified via column chromatography and characterized using 1H/13C NMR to confirm regiochemistry and ESI-MS to verify molecular weight . For imidazolidinone formation, cyclization under acidic or basic conditions is often employed, monitored by TLC and validated via IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. How should researchers validate the purity of this compound, and what analytical methods are recommended?

Purity validation requires orthogonal methods:

- HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to assess chromatographic purity (>95%).

- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition ( used TGA/DTA for thermal stability assessment).

- Elemental analysis (EA) to confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield of the 2-oxoethylpiperazine intermediate, and what experimental variables are critical?

Yield optimization involves Design of Experiments (DoE) . Key factors include:

- Reaction temperature : Elevated temperatures (80–100°C) improve nucleophilic substitution but may promote side reactions (e.g., highlights temperature control in flow chemistry).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis.

- Catalyst loading : K₂CO₃ or Cs₂CO₃ (1.5–2.0 eq.) for deprotonation, with monitoring via in situ FTIR to track reaction progression .

Q. What strategies resolve contradictions in NMR spectral data for this compound, particularly in differentiating regioisomers?

Contradictions often arise from overlapping signals (e.g., aromatic protons). Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve ambiguities (e.g., used 2D NMR for imidazolidinone derivatives).

- Variable-temperature NMR : Suppress signal broadening caused by conformational exchange.

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can researchers assess the compound’s thermal stability, and what mechanistic insights can be derived?

Use TGA/DTA under nitrogen (10°C/min ramp) to identify decomposition steps. For example, observed a two-stage decomposition:

- Stage 1 (200–300°C) : Loss of the piperazine moiety (endothermic).

- Stage 2 (>300°C) : Imidazolidinone ring degradation (exothermic).

Pair with mass spectrometry (EI-MS) to identify volatile fragments and propose degradation pathways .

Q. What methodologies are recommended for studying biological activity, given the compound’s structural complexity?

- Fluorescence spectroscopy : Screen for DNA intercalation (e.g., ethidium bromide displacement assays; measured fluorescence for benzimidazole analogs).

- Molecular docking : Target the pyridinylpiperazine moiety to assess binding affinity for CNS receptors (e.g., serotonin 5-HT₁A).

- In vitro assays : Use HEK293 cells transfected with target receptors to measure cAMP inhibition or calcium flux .

Q. How should impurities be profiled, and what regulatory guidelines apply?

- LC-MS/MS : Identify impurities at 0.1% threshold (e.g., lists related piperazine impurities).

- ICH Q3A guidelines : Classify impurities as genotoxic if structural alerts (e.g., nitro groups) are present.

- Forced degradation studies : Expose to acid/base/oxidative conditions and monitor degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.